3-(3-hydroxy-3-methylbutyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related naphthalenyl benzamide derivatives often involves direct acylation reactions, where starting materials like amino-naphthalenes are acylated to produce the desired products. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through such a process, highlighting the methodologies that might be applicable to our compound of interest (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques like X-ray single crystallography, IR, NMR, and computational methods. For example, the molecular structural analysis of a novel benzamide molecule was performed using X-ray diffraction, IR spectroscopy, and DFT calculations, providing insights into bond lengths, angles, and the overall molecular conformation (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can include hydrodemethoxylation, where ortho-methoxy groups are removed in the presence of specific catalysts. For instance, a study demonstrated the ruthenium-catalyzed hydrodemethoxylation of ortho-methoxy-benzamides and -naphthamides, indicating the type of chemical transformations our compound may undergo (Zhao & Snieckus, 2018).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and crystal structure, can significantly impact their application potential. The study by Younes et al. (2020), for example, explores the solid-state properties and solution-phase hydrogen bonding interactions of a series of benzamide derivatives, contributing to our understanding of how molecular features affect physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzamide derivatives can be explored through various analyses. Studies often use techniques like DFT calculations to predict reactivity, molecular electrostatic potential surfaces for assessing chemical reactivity, and experiments such as the DPPH free radical scavenging test to evaluate antioxidant properties. This comprehensive approach helps in understanding the intrinsic chemical behavior of such compounds (Demir et al., 2015).
properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-23(2,26)13-12-16-6-4-8-18(14-16)22(25)24-21-9-5-7-17-15-19(27-3)10-11-20(17)21/h4,6,8,10-11,14-15,21,26H,5,7,9,12-13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXMBMBHQXVJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCCC3=C2C=CC(=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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